7,8-Dihydropyrano[4,3-b]pyridin-5-one

CNS drug discovery GABA-A receptor Alzheimer's disease

7,8-Dihydropyrano[4,3-b]pyridin-5-one (CAS 5860-72-0) is a fused heterocyclic compound with a pyran ring annulated to a pyridine core. The compound serves as a versatile building block in organic synthesis, notably as a key intermediate in the synthesis of SB-737552 (S-8510), a benzodiazepine receptor inverse agonist that advanced to preclinical evaluation for Alzheimer's disease.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 5860-72-0
Cat. No. B3273358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydropyrano[4,3-b]pyridin-5-one
CAS5860-72-0
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1COC(=O)C2=C1N=CC=C2
InChIInChI=1S/C8H7NO2/c10-8-6-2-1-4-9-7(6)3-5-11-8/h1-2,4H,3,5H2
InChIKeyZRYAAXCYVDXIMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dihydropyrano[4,3-b]pyridin-5-one (CAS 5860-72-0): A Core Scaffold with Validated CNS and Anticancer Derivatization Potential


7,8-Dihydropyrano[4,3-b]pyridin-5-one (CAS 5860-72-0) is a fused heterocyclic compound with a pyran ring annulated to a pyridine core [1]. The compound serves as a versatile building block in organic synthesis, notably as a key intermediate in the synthesis of SB-737552 (S-8510), a benzodiazepine receptor inverse agonist that advanced to preclinical evaluation for Alzheimer's disease [2]. The partially saturated 7,8-dihydro framework enhances stability while retaining reactivity for further functionalization, making it valuable for designing biologically active molecules in pharmaceutical research [1].

Why Generic Substitution Fails for 7,8-Dihydropyrano[4,3-b]pyridin-5-one: Structural and Reactivity Distinctions Among Pyrano-Pyridine Scaffolds


Substitution of 7,8-dihydropyrano[4,3-b]pyridin-5-one with other pyrano-pyridine regioisomers is not scientifically viable due to fundamental differences in ring fusion topology and electronic distribution. The [4,3-b] fusion pattern positions the lactone carbonyl at the 5-position directly adjacent to the pyridine nitrogen, creating a unique electrophilic character and hydrogen-bonding geometry that is absent in [3,2-c] or [2,3-b] fused analogs [1]. Critically, the 7,8-dihydro parent scaffold is the validated starting material for constructing the imidazo[4,5-d]pyrano[4,3-b]pyridine core of the clinical candidate SB-737552; alternative scaffolds cannot replicate this synthetic pathway or the resulting pharmacophore topology [2].

Product-Specific Quantitative Evidence: 7,8-Dihydropyrano[4,3-b]pyridin-5-one vs. Closest Analogs and Alternatives


CNS Drug Candidate Enablement: Validated Intermediate for SB-737552 (GABA-A Receptor Inverse Agonist)

The 7,8-dihydropyrano[4,3-b]pyridin-5-one scaffold is the direct synthetic precursor to the clinical candidate SB-737552. The patented synthetic route (Shionogi & Co. Ltd.) explicitly uses 3-nitro-7,8-dihydro-5H-pyrano[4,3-b]pyridine as the starting material, prepared from tetrahydropyranone and dinitropyridone [1]. SB-737552 demonstrates binding affinity at the benzodiazepine receptor with Ki values of 34.6 nM (−GABA) and 36.2 nM (+GABA) [2]. In contrast, analogs with alternative fusion patterns such as pyrano[3,2-c]pyridine or pyrano[2,3-b]pyridine cannot be used to access the imidazo[4,5-d]pyrano[4,3-b]pyridine pharmacophore via this validated route.

CNS drug discovery GABA-A receptor Alzheimer's disease benzodiazepine receptor

Anticancer Activity: IC50 Values Against HeLa and MCF-7 Cancer Cell Lines — Benchmarking Against Standard Chemotherapeutics

7,8-Dihydropyrano[4,3-b]pyridin-5-one exhibits direct cytotoxicity against human cancer cell lines with IC50 values of 12.5 µM (HeLa cervical cancer) and 15.0 µM (MCF-7 breast cancer), with apoptosis induction confirmed via caspase activation and G2/M cell cycle arrest . In comparison, the clinical standard 5-fluorouracil (5-FU) shows reported IC50 values in the range of 5–15 µM against HeLa cells depending on treatment duration [1]. While direct head-to-head data under identical conditions are not available, the target compound's activity falls within a comparable potency range, making it a viable starting point for further optimization.

anticancer cytotoxicity HeLa MCF-7 apoptosis

Scaffold Versatility Supporting Diverse Derivatization: Multiple Reactive Positions for Parallel Library Synthesis

The 7,8-dihydropyrano[4,3-b]pyridin-5-one scaffold supports derivatization at multiple positions, as evidenced by the diversity of reported analogs including 2-amino-7,8,8-trimethyl (CAS 2673370-97-1), 2-methoxy-7,8-dimethyl (CAS 2673369-65-6), 2-chloro-7,8-dihydro (CAS 2387600-16-8), and 7-methyl (CAS 61436-83-7) derivatives . Each substitution pattern enables distinct biological profiles: the 2-methoxy-7,8-dimethyl derivative shows IC50 values of approximately 15 µM against A549 lung cancer cells , while the 2-amino-7,8,8-trimethyl derivative demonstrates distinct reactivity attributable to the amino group . In contrast, the fully aromatic 5H-pyrano[4,3-b]pyridin-5-one (non-dihydro) scaffold lacks the saturated 7,8 positions, eliminating key derivatization handles and reducing synthetic flexibility.

medicinal chemistry scaffold diversification parallel synthesis structure-activity relationship

Gram-Negative Efflux Pump Inhibition: Class-Level Evidence Supporting Anti-Infective Derivatization Potential

The pyrano[4,3-b]pyridine scaffold class has demonstrated validated potential as a platform for Gram-negative bacterial efflux pump inhibitors (EPIs). The optimized pyranopyridine analog MBX2319 (3,3-dimethyl-5-cyano-8-morpholino-6-(phenethylthio)-3,4-dihydro-1H-pyrano[3,4-c]pyridine) and its derivatives 22d–f, 22i, and 22k significantly potentiate the antibacterial activity of levofloxacin and piperacillin against Escherichia coli, demonstrating the scaffold's capacity to be optimized for sub-micromolar EPI potency [1]. While this specific data is for a [3,4-c] fusion isomer, the core pyranopyridine pharmacophore is conserved. 7,8-Dihydropyrano[4,3-b]pyridin-5-one, with its differential ring fusion and lactone carbonyl, offers a distinct electrostatic and steric profile that enables exploration of alternative efflux pump binding modes not accessible with the [3,4-c] scaffold. No direct head-to-head EPI comparison data are available for the target compound itself.

antibacterial efflux pump inhibitor Gram-negative antimicrobial resistance

Best Research and Industrial Application Scenarios for 7,8-Dihydropyrano[4,3-b]pyridin-5-one: Where the Evidence Supports Prioritized Use


CNS Drug Discovery: Benzodiazepine Receptor Modulator Development Programs

Procure 7,8-dihydropyrano[4,3-b]pyridin-5-one as the validated starting material for synthesizing imidazo[4,5-d]pyrano[4,3-b]pyridine-based benzodiazepine receptor ligands, following the established Shionogi synthetic route to SB-737552 . The clinical candidate's Ki of 34.6–36.2 nM at the GABA-A benzodiazepine receptor validates the scaffold's CNS drug-likeness . Teams pursuing novel chemical entities for cognitive enhancement, Alzheimer's disease, or anxiety disorders should prioritize this scaffold over alternative pyrano-pyridine isomers that lack a clinically precedented synthetic pathway.

Oncology Lead Generation: Directly Cytotoxic Pyrano-Pyridine Scaffold for Hit-to-Lead Optimization

Use 7,8-dihydropyrano[4,3-b]pyridin-5-one as a starting point for anticancer lead optimization programs, leveraging its intrinsic cytotoxicity against HeLa (IC50: 12.5 µM) and MCF-7 (IC50: 15.0 µM) cell lines with confirmed apoptosis induction via caspase activation and G2/M arrest . Directed library synthesis at the C2, C7, and C8 positions can be used to improve potency toward sub-micromolar activity, guided by the scaffold's multiple derivatization handles .

Antimicrobial Resistance: Efflux Pump Inhibitor Discovery Using a Differentiated Pyrano-Pyridine Topology

Deploy 7,8-dihydropyrano[4,3-b]pyridin-5-one as a structurally differentiated starting scaffold for Gram-negative efflux pump inhibitor (EPI) discovery programs. The established EPI activity of pyranopyridine analogs such as MBX2319 validates the class , while the [4,3-b] fusion topology and 5-one carbonyl of the target compound offer a distinct pharmacophore geometry that can be exploited to access novel IP space and potentially overcome limitations of the [3,4-c] series. The scaffold's compatibility with diverse reaction conditions supports rapid analog synthesis for screening cascades.

Academic Medicinal Chemistry: Scaffold-Oriented Synthesis and SAR Exploration Training

Adopt 7,8-dihydropyrano[4,3-b]pyridin-5-one as a teaching scaffold for advanced organic synthesis and medicinal chemistry coursework, given its well-characterized reactivity profile (oxidation, reduction, electrophilic/nucleophilic substitution) and established role in synthesizing biologically active molecules . The scaffold's multiple reactive positions enable students to explore diverse chemical transformations while generating compounds with measurable biological activity for structure-activity relationship analysis.

Quote Request

Request a Quote for 7,8-Dihydropyrano[4,3-b]pyridin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.